molecular formula C15H24N2O B1361038 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine CAS No. 947017-77-8

5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine

Cat. No.: B1361038
CAS No.: 947017-77-8
M. Wt: 248.36 g/mol
InChI Key: PRGAVHDYBYEUTL-UHFFFAOYSA-N
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Description

5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine: is an organic compound that features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine typically involves the reaction of 5-methyl-2-hydroxyaniline with 4-methylpiperidine in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the piperidine moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Melperone: A piperidine derivative used as an antipsychotic.

    Diphenidol: Another piperidine derivative with antiemetic properties.

    Dyclonine: A local anesthetic with a piperidine structure.

    Eperisone: A muscle relaxant with a piperidine moiety.

    Cycrimine: An anticholinergic agent with a piperidine ring.

Uniqueness: Its structure allows for targeted interactions with specific receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-5-7-17(8-6-12)9-10-18-15-4-3-13(2)11-14(15)16/h3-4,11-12H,5-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGAVHDYBYEUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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